molecular formula C13H11N5O2 B2409040 Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine CAS No. 122062-65-1

Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine

Cat. No.: B2409040
CAS No.: 122062-65-1
M. Wt: 269.264
InChI Key: FSJMZFUALNDQSF-UHFFFAOYSA-N
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Description

Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine is an organic compound that belongs to the class of benzotriazole derivatives. This compound is characterized by the presence of a benzotriazole ring attached to a methyl group, which is further connected to a 3-nitro-phenyl group. Benzotriazole derivatives are known for their diverse biological activities and are widely used in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine typically involves the reaction of benzotriazole with a suitable methylating agent, followed by the introduction of the 3-nitro-phenyl group. One common method involves the use of benzotriazole and formaldehyde in the presence of a base to form the benzotriazol-1-ylmethyl intermediate. This intermediate is then reacted with 3-nitroaniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield Benzotriazol-1-ylmethyl-(3-amino-phenyl)-amine, while substitution reactions can introduce various functional groups onto the benzotriazole ring.

Scientific Research Applications

Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzotriazole ring can also bind to metal ions and proteins, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A parent compound with similar structural features but lacking the nitro and methyl groups.

    3-Nitroaniline: Contains the nitro group but lacks the benzotriazole moiety.

    Benzotriazol-1-ylmethyl-(4-nitro-phenyl)-amine: A structural isomer with the nitro group in a different position.

Uniqueness

Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine is unique due to the combination of the benzotriazole ring and the 3-nitro-phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c19-18(20)11-5-3-4-10(8-11)14-9-17-13-7-2-1-6-12(13)15-16-17/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJMZFUALNDQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122062-65-1
Record name BENZOTRIAZOL-1-YLMETHYL-(3-NITRO-PHENYL)-AMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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